N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide
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Description
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It’s a basic unit in many biologically active compounds and has a variety of applications in industrial chemistry and material science . Sulfonamides are a group of compounds containing the sulfonamide functional group, which is a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms .
Scientific Research Applications
- Thiophene derivatives, including our compound of interest, find use as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from degradation due to environmental factors makes them valuable in preventing rust and extending the lifespan of structures and equipment.
- Thiophene-based molecules play a crucial role in the development of organic semiconductors. These materials are essential for electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The conjugated structure of thiophenes allows for efficient charge transport, making them ideal for these applications.
- Thiophene-containing compounds exhibit various pharmacological activities. For instance:
- Anticancer Properties : Some thiophenes possess anticancer effects .
- Anti-Inflammatory Activity : Certain derivatives show anti-inflammatory properties .
- Antimicrobial Effects : Thiophenes exhibit antimicrobial activity .
- Antihypertensive and Anti-Atherosclerotic Properties : These compounds may contribute to cardiovascular health .
- Several drugs incorporate thiophene frameworks. For example:
- Thiophene derivatives are synthesized using various methods, including:
Corrosion Inhibition
Organic Semiconductors
Pharmacological Properties
Drug Development
Synthetic Strategies
Bioreduction Applications
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c15-12(10-4-7-18-9-10)3-6-14-19(16,17)11-2-1-5-13-8-11/h1-2,4-5,7-9,12,14-15H,3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOPUHBZMDRYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide |
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